1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol
Description
Properties
IUPAC Name |
1-[(thiophen-2-ylmethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-12(6-2-1-3-7-12)10-13-9-11-5-4-8-15-11/h4-5,8,13-14H,1-3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIBUYNAOGCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One of the most reliable methods to prepare 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol involves reductive amination of cyclohexanone derivatives with thiophen-2-ylmethylamine.
- Dissolve the cyclohexanone derivative in a suitable solvent such as methanol or dichloromethane.
- Add thiophen-2-ylmethylamine and an acid catalyst like acetic acid to facilitate imine formation.
- Introduce a reducing agent such as sodium cyanoborohydride to reduce the imine intermediate to the corresponding amine.
- Stir the reaction at room temperature for 16–24 hours.
- Work up by partitioning between aqueous sodium bicarbonate and organic solvent, followed by drying and concentration.
- Purify the crude product by flash column chromatography on silica gel.
This method provides good yields and stereochemical control due to mild conditions and selective reduction of imines.
Nucleophilic Substitution Route
An alternative method involves the nucleophilic substitution of a halogenated cyclohexanol intermediate with thiophen-2-ylmethylamine.
- Prepare 3-chloro-1-(2-thienyl)propan-1-ol or similar halogenated intermediates.
- React the halogenated intermediate with thiophen-2-ylmethylamine under basic conditions or with phase transfer catalysis.
- Control temperature (typically 60–80 °C) and reaction time (several hours) to optimize substitution.
- Isolate the product by extraction and purification.
This approach is supported by analogous processes described for related compounds, where halogenated alcohols are converted to aminomethyl derivatives with amines.
Organolithium Addition and Subsequent Functionalization
Though less direct, the synthesis of cyclohexanol derivatives with methyl or substituted groups can be achieved by organolithium addition to α,β-unsaturated ketones, followed by further functionalization.
- Use lithium bromide-mediated 1,2-addition of organolithium reagents to cyclohexenone derivatives.
- Quench with ammonium chloride to obtain substituted cyclohexanol intermediates.
- Subsequent amination steps can introduce the thiophen-2-ylmethylamine moiety.
This method offers regioselectivity and can be adapted for complex substituents.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Cyclohexanone, thiophen-2-ylmethylamine, NaBH3CN, MeOH | Mild, selective, good stereocontrol | Requires careful handling of reducing agent | 70–85 |
| Nucleophilic Substitution | Halogenated cyclohexanol intermediate, amine, base, PTC | Straightforward, scalable | Possible side reactions, longer reaction times | 60–75 |
| Organolithium Addition + Amination | Cyclohexenone, organolithium reagent, LiBr, NH4Cl, amination | Regioselective, versatile | Multi-step, sensitive reagents | 50–70 |
Research Findings and Optimization Notes
- Reductive amination is the most commonly reported and efficient method for synthesizing this compound, providing good yields under mild conditions and allowing for stereochemical control.
- Use of sodium cyanoborohydride as a reducing agent minimizes over-reduction and side reactions.
- Purification by flash chromatography using silica gel with petroleum ether/ethyl acetate mixtures is effective for isolating pure product.
- Nucleophilic substitution methods require careful control of reaction temperature and stoichiometry to prevent elimination or side reactions.
- Organolithium-mediated additions are more complex and require anhydrous conditions and low temperatures but offer synthetic flexibility for related derivatives.
Chemical Reactions Analysis
Types of Reactions
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives with modified functional groups.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol ()
- Molecular Formula: C₁₂H₁₉NOS
- Molecular Weight : 225.35
- Key Differences: Substituent Position: The aminomethyl group is at the 4-position of the cyclohexanol ring (vs. 1-position in the target compound). Side Chain: Features an ethylamino linker (vs. methylamino in the target compound).
- The ethylamino linker increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol ()
- Molecular Formula: C₁₂H₂₃NO
- Molecular Weight : 197.32
- Key Differences :
- Substituent Type: Piperidine (aliphatic heterocycle) replaces the thiophene (aromatic heterocycle).
- The piperidine group introduces basicity (pKa ~11), which may influence pharmacokinetics.
Substituent Modifications
1-{[(3,4-Difluorophenyl)amino]methyl}cyclohexan-1-ol ()
- Molecular Formula: C₁₃H₁₇F₂NO
- Molecular Weight : 241.28
- Key Differences :
- Substituent: 3,4-Difluorophenyl group replaces thiophene.
- Implications: Fluorine atoms enhance electronegativity and metabolic stability compared to sulfur.
4-Methyl-N-{[3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}cyclohexan-1-amine ()
- Key Features :
- Hybrid Structure: Combines thiophene with pyrazole and cyclohexanamine.
- Implications :
- The pyrazole moiety introduces hydrogen-bonding capability, which the target compound lacks.
- Increased aromaticity may enhance binding to hydrophobic pockets in enzymes or receptors.
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₉NOS | 225.35 | Thiophen-2-ylmethyl | Aromatic sulfur, flexible linker |
| 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol | C₁₂H₁₉NOS | 225.35 | Ethyl-thiophene | Increased hydrophobicity |
| 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol | C₁₂H₂₃NO | 197.32 | Aliphatic heterocycle | Basic nitrogen, reduced polarity |
| 1-{[(3,4-Difluorophenyl)amino]methyl}cyclohexan-1-ol | C₁₃H₁₇F₂NO | 241.28 | Fluorinated aryl | High electronegativity |
Research Findings and Implications
- Electronic Effects : The thiophene group in the target compound provides π-electron density and sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces), which are absent in aliphatic analogs like the piperidine derivative .
- Biological Relevance : Thiophene-containing compounds (e.g., ) are often explored as pesticidal or antimicrobial agents due to sulfur’s role in disrupting enzyme activity .
- Metabolic Stability : Fluorinated analogs () may exhibit longer half-lives than sulfur-containing derivatives due to resistance to oxidative metabolism .
Biological Activity
1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol, also known by its CAS number 1178420-62-6, is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and cytotoxic applications. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉NOS, with a molecular weight of 225.35 g/mol. The compound features a cyclohexanol structure substituted with a thiophenyl group, which is significant for its biological activity.
Research indicates that thiophene derivatives exhibit various biological activities, primarily through mechanisms involving the modulation of inflammatory pathways. The following mechanisms have been observed in related thiophene compounds:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests a potential application in treating inflammatory diseases.
- Enzyme Inhibition : Some thiophene derivatives inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. For instance, a related compound demonstrated significant inhibition of the enzyme 5-lipoxygenase (5-LOX) at concentrations as low as 100 µg/mL .
- Gene Expression Modulation : Studies have shown that certain thiophene compounds can modulate gene expression related to inflammation, effectively reducing the expression of genes associated with inflammatory responses .
Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study on thiophene derivatives indicated that administration at dosages like 20 mg/kg significantly reduced inflammation markers in vivo. The compound was effective in blocking mast cell degranulation by over 63% .
- Cytotoxicity Assessments : In vitro studies have demonstrated that related thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For example, molecular docking studies revealed strong binding affinities to human serum albumin (HSA), suggesting potential for drug delivery applications .
- Molecular Docking Studies : Molecular docking analyses have highlighted the binding interactions between this compound and target proteins involved in inflammatory pathways, providing insights into its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol, and how do reaction parameters impact yield?
- Methodological Answer : Synthesis typically involves a multi-step process, starting with the condensation of cyclohexan-1-ol derivatives and thiophene-based precursors. For example, highlights the use of tert-butyl nitrite and methylthiomethyl chloride under controlled temperatures (e.g., 0–5°C for initial steps, followed by room temperature) to form intermediates. Catalysts such as AlCl₃ (in dichloromethane) are critical for facilitating substitutions . Yield optimization requires precise control of solvent polarity, stoichiometry, and reaction time. Purification via column chromatography or recrystallization is recommended to isolate the final product .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR (¹H and ¹³C) : To confirm the cyclohexanol backbone and thiophene-linked aminomethyl group. The hydroxyl proton (δ ~1–2 ppm) and thiophene aromatic protons (δ ~6.5–7.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% is typical for research-grade material) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like kinases or proteases, leveraging the compound’s potential hydrogen-bonding (hydroxyl/amino groups) and hydrophobic (thiophene) interactions.
- Cell Viability Assays : Use cancer or bacterial cell lines to screen for cytotoxicity or antibacterial activity. Dose-response curves (IC₅₀ values) quantify potency .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in reported biological activities of analogous compounds?
- Methodological Answer : Comparative studies (e.g., ) demonstrate that minor changes, such as replacing the cyclohexane ring with a smaller/larger ring or altering substituent positions, significantly affect receptor binding. For example:
- Case Study : 2-(Aminomethyl)cyclohexan-1-ol (lacking the thiophene group) shows reduced cytotoxicity compared to the target compound, highlighting the thiophene’s role in enhancing lipophilicity and target engagement .
- Experimental Design : Synthesize derivatives with modified thiophene substituents (e.g., methyl or nitro groups) and evaluate their activity in parallel assays .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., cytochrome P450 enzymes). Prioritize docking scores and hydrogen-bonding networks involving the hydroxyl and amino groups .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ nanoseconds to identify critical residues for interaction.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability .
Q. How can enantiomeric purity be optimized during synthesis, given the compound’s stereochemical complexity?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during key steps like aminomethylation.
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. notes that reaction pH and solvent polarity influence diastereomer formation, requiring iterative optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar compounds?
- Methodological Answer :
- Systematic Parameter Screening : Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions. and show that yields for nitrosoamino derivatives improve with anhydrous conditions and inert atmospheres .
- Reproducibility Checks : Validate protocols using independent synthetic routes (e.g., Grignard vs. SN2 reactions) and cross-validate purity via orthogonal methods (e.g., NMR + HPLC) .
Methodological Resources
- Synthetic Protocols : Refer to and for stepwise procedures and catalyst selection .
- Structural Comparisons : provides a framework for analyzing substituent effects on bioactivity .
- Computational Tools : outlines interaction studies relevant to docking and MD simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
